molecular formula C14H21N3O2 B009521 Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 104740-55-8

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No. B009521
M. Wt: 263.34 g/mol
InChI Key: QSFXITXPTXIAOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate and related compounds involves multi-step chemical processes. A notable method involves the amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive catalysts and ligands to produce related piperazine derivatives in moderate yields (Liu Ya-hu, 2010). Additionally, the synthesis of 1,4-piperazine-2,5-diones from 2-amino-4,7-dimethoxyindan-2-carboxylate showcases the complexity of synthesizing piperazine-based compounds, revealing the importance of controlling reaction conditions to achieve desired polymorphic forms (Robin A Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate, often involves X-ray crystallography to determine the arrangement of atoms within the crystal lattice. These analyses reveal the significance of hydrogen bonding and arene interactions in stabilizing the molecular structure, as evidenced by the structural characterization of related compounds (R. Xu et al., 2012).

Chemical Reactions and Properties

The reactivity of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate allows it to undergo various chemical reactions, forming new bonds and functional groups. For example, piperazine derivatives have been shown to participate in annulation reactions, leading to the formation of complex heterocyclic structures, demonstrating the compound's utility in organic synthesis and drug discovery (Calum Macleod et al., 2006).

Scientific Research Applications

1. Carbon Dioxide Absorption

  • Application Summary: AEPZ is identified as a potential candidate for CO2 capture solvent. The kinetics of absorption of CO2 in aqueous AEPZ is studied using a stirred cell reactor .
  • Methods of Application: The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 .
  • Results: The experimental data shows that the overall rate constant is for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa .

2. Epoxy Resin Curing Agent

  • Application Summary: A key use of AEPZ is as an epoxy curing agent .
  • Methods of Application: When used as an epoxy resin curing agent, it is usually used in conjunction with other amines as an accelerator as it only has 3 amine hydrogens for cross-linking .
  • Results: This allows coating systems to be formulated that prevent corrosion of steel and other substrates .

3. Antimicrobial Polymers

  • Application Summary: Piperazine-based antimicrobial polymers are being researched for their potential in reducing the lethality rate caused by pathogenic microbes. These polymers could be used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
  • Methods of Application: The polymers are synthesized using various antimicrobial agents, including piperazine .
  • Results: The development of these polymers could help address problems associated with small molecules that restrict their applications in a broad spectrum .

4. Drug Development

  • Application Summary: The piperazine moiety is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
  • Methods of Application: Piperazine-based synthons facilitate the insertion of the piperazine moiety into the molecule. The piperazine ring is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
  • Results: Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .

5. Corrosion Inhibitor

  • Application Summary: Aminoethylpiperazine (AEP), a derivative of piperazine, is used as a corrosion inhibitor. It helps in formulating coating systems that prevent corrosion of steel and other substrates .
  • Methods of Application: The tertiary amine on the AEP molecule acts as an accelerator and the other three amine hydrogens allow sites for crosslinking the epoxy .
  • Results: This application helps in enhancing the lifespan and durability of various industrial materials .

6. Antimicrobial Polymers

  • Application Summary: Piperazine-based antimicrobial polymers are being researched for their potential in reducing the lethality rate caused by pathogenic microbes. These polymers could be used in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
  • Methods of Application: The polymers are synthesized using various antimicrobial agents, including piperazine .
  • Results: The development of these polymers could help address problems associated with small molecules that restrict their applications in a broad spectrum .

Safety And Hazards

The safety and hazards associated with “Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate” are not detailed in the search results4.


Future Directions

The future directions for the use or study of “Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate” are not specified in the search results312.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFXITXPTXIAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447360
Record name Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS RN

104740-55-8
Record name Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(2-Aminoethyl)piperazine (4.93 g) was dissolved in tetrahydrofuran (40 ml), and the solution was added with triethylamine (10.6 ml). The mixture was added with a solution of benzyl chloroformate (4.9 ml) in tetrahydrofuran (40 ml) under ice cooling, and the mixture was stirred at room temperature for 1 hour. The reaction mixture was added with ethyl acetate and saturated aqueous sodium hydrogencarbonate, the layers were separated, and then the organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol:28% aqueous ammonia=10:1:0.1) to obtain the title compound (400 mg).
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4.93 g
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40 mL
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10.6 mL
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4.9 mL
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40 mL
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Synthesis routes and methods II

Procedure details

8.21 g of benzaldehyde are added to a solution of 10 g of 1-(2-aminoethyl)piperazine in 125 ml of toluene and the mixture is refluxed for 3 hours, the water formed being removed by means of a Dean-Stark apparatus. The reaction mixture is concentrated under vacuum, the residue is taken up with 100 ml of DCM, 13.45 ml of DIPEA are added and 11.03 ml of benzyl chloroformate are added dropwise. The reaction mixture is stirred overnight at RT and concentrated under vacuum. The residue is taken up with a saturated solution of potassium hydrogensulfate and stirred vigorously for 4 hours at RT. The aqueous phase is washed with ether, rendered alkaline to pH 9-10 by the addition of concentrated NaOH, saturated by the addition of NaCl and extracted with chloroform, the organic phase is dried over sodium sulfate and the solvent is evaporated off under vacuum to give 18.78 g of the expected product, which is used as such in the next step.
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8.21 g
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10 g
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125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Liu, S Hoogendoorn, B van de Kar… - Organic & …, 2015 - pubs.rsc.org
Ibrutinib is a covalent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and has been approved for the treatment of haematological malignancies, such as chronic lymphocytic …
Number of citations: 30 pubs.rsc.org
磯野蒼, イソノアオイ - 2019 - gifu-pu.repo.nii.ac.jp
日本では 1980 年代以降, がんは死因別死亡率では第一位であり, 年間 30 万人以上の患者がが んで亡くなっている. 分子標的薬の発見や検査精度の改善による早期発見により膵臓がんを除く消化…
Number of citations: 4 gifu-pu.repo.nii.ac.jp

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